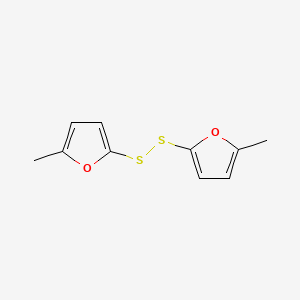
2,2'-Disulfanediylbis(5-methylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5-methylfuran-2-yl)disulfane is an organic compound belonging to the class of disulfanes, where two sulfur atoms are bonded to two 5-methylfuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(5-methylfuran-2-yl)disulfane can be synthesized through the reaction of 5-methylfurfuryl alcohol with sulfur sources under specific conditions. One common method involves the use of thiols in the presence of oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form the disulfane bond .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(5-methylfuran-2-yl)disulfane are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-methylfuran-2-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfane bond, yielding thiols.
Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: DDQ, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted furans depending on the reagents used.
Scientific Research Applications
1,2-Bis(5-methylfuran-2-yl)disulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1,2-Bis(5-methylfuran-2-yl)disulfane involves its interaction with molecular targets through its disulfane bond and furan rings. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its role as an antioxidant or antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methyl-3-furyl)disulfide: Similar structure with two 2-methylfuran groups.
1,2-Bis(benzo[d]thiazol-2-yl)disulfane: Contains benzo[d]thiazole rings instead of furan rings.
Uniqueness
1,2-Bis(5-methylfuran-2-yl)disulfane is unique due to its specific substitution pattern on the furan rings, which imparts distinct chemical properties and reactivity.
Biological Activity
2,2'-Disulfanediylbis(5-methylfuran) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C12H14S2
- Molecular Weight : 226.36 g/mol
- IUPAC Name : 2,2'-disulfanediylbis(5-methylfuran)
- CAS Number : Not widely reported in literature; further studies needed for precise identification.
The biological activity of 2,2'-Disulfanediylbis(5-methylfuran) is hypothesized to involve interactions with various cellular targets. The presence of sulfur atoms may influence redox reactions and biological signaling pathways. Compounds with disulfide linkages are often involved in:
- Antioxidant Activity : Disulfides can act as reducing agents, potentially mitigating oxidative stress in cells.
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, altering their activity.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, derivatives of 5-methylfuran have shown effectiveness against various bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
Studies have suggested that furan derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of signaling pathways associated with cell survival.
- Case Study : A study involving human prostate cancer cells demonstrated that compounds similar to 2,2'-Disulfanediylbis(5-methylfuran) inhibited cell proliferation by inducing cell cycle arrest at the G1 phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
Research Findings
- Antioxidant Activity : A study published in Nature indicated that compounds containing furan moieties can scavenge free radicals effectively, suggesting a potential role in preventing oxidative damage in cells .
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes .
- Cell Viability Assays : In vitro assays have demonstrated that treatment with 2,2'-Disulfanediylbis(5-methylfuran) leads to a dose-dependent decrease in viability of various cancer cell lines .
Properties
CAS No. |
60965-61-9 |
|---|---|
Molecular Formula |
C10H10O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)disulfanyl]furan |
InChI |
InChI=1S/C10H10O2S2/c1-7-3-5-9(11-7)13-14-10-6-4-8(2)12-10/h3-6H,1-2H3 |
InChI Key |
PVNWGOJHDSEOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)SSC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















